3-(4-Methoxyphenyl)-2,3-dihydrothiophene 1,1-dioxide
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Overview
Description
3-(4-Methoxy-phenyl)-2,3-dihydro-thiophene 1,1-dioxide is a heterocyclic compound that features a thiophene ring substituted with a 4-methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxy-phenyl)-2,3-dihydro-thiophene 1,1-dioxide typically involves the condensation of appropriate starting materials under specific conditions. One common method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents such as phosphorus pentasulfide (P4S10) to form thiophene derivatives . Another method involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions to generate thiophene carboxylic derivatives .
Industrial Production Methods
Industrial production of thiophene derivatives, including 3-(4-Methoxy-phenyl)-2,3-dihydro-thiophene 1,1-dioxide, often employs large-scale condensation reactions using readily available starting materials and catalysts to optimize yield and efficiency. The use of microwave-assisted synthesis and green chemistry principles, such as catalyst-free and solvent-free conditions, is also gaining traction in industrial settings to reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxy-phenyl)-2,3-dihydro-thiophene 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone group to sulfides.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring and the phenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted thiophene derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
3-(4-Methoxy-phenyl)-2,3-dihydro-thiophene 1,1-dioxide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of 3-(4-Methoxy-phenyl)-2,3-dihydro-thiophene 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydrothiophene 1,1-dioxide: Lacks the 4-methoxyphenyl group, resulting in different chemical and biological properties.
4-Methoxyphenylthiophene: Lacks the sulfone group, affecting its reactivity and applications.
Thiophene 1,1-dioxide: A simpler structure without the 4-methoxyphenyl substitution.
Uniqueness
3-(4-Methoxy-phenyl)-2,3-dihydro-thiophene 1,1-dioxide is unique due to the presence of both the 4-methoxyphenyl group and the sulfone group, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C11H12O3S |
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Molecular Weight |
224.28 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-2,3-dihydrothiophene 1,1-dioxide |
InChI |
InChI=1S/C11H12O3S/c1-14-11-4-2-9(3-5-11)10-6-7-15(12,13)8-10/h2-7,10H,8H2,1H3 |
InChI Key |
ZTBUIDNRSWNEOL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2CS(=O)(=O)C=C2 |
Origin of Product |
United States |
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